Copper(II) citrate

Description

The Versatile Nature of Citrate (B86180) Complexes

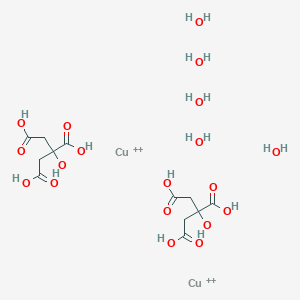

Citrate, the conjugate base of citric acid, is a tricarboxylic acid that plays a vital role in both inorganic and bioinorganic chemistry. fiveable.me Its molecular structure, featuring three carboxylate groups and one hydroxyl group, allows it to act as a multidentate ligand, meaning it can bind to a metal ion at multiple points simultaneously. This chelating ability enables citrate to form stable and often water-soluble complexes with a wide range of metal ions. fiveable.me

In biological systems, citrate is a key intermediate in the Krebs cycle, a fundamental metabolic pathway for energy production in aerobic organisms. fiveable.me Furthermore, its capacity to chelate metal ions is crucial for the transport and regulation of essential metals like iron in biological fluids. nih.govnih.gov For instance, plants utilize iron(III) citrate complexes to transport iron from their roots to their leaves. nih.govwikipedia.org The formation of metal-citrate complexes can also enhance the bioavailability of certain metal ions. fiveable.me The stability and structure of these complexes are often dependent on factors such as pH and the molar ratio of the metal to citrate. acs.orgresearchgate.net

The diverse coordination capabilities of citrate have led to the synthesis of a variety of metal-citrate complexes with different nuclearities, ranging from mononuclear to large polynuclear clusters. researchgate.net

Copper(II): A Key Player in Complex Formation

Copper, a first-row transition metal, commonly exists in the +1 (cuprous) and +2 (cupric) oxidation states. wikipedia.org The Copper(II) ion (Cu²⁺) is particularly significant in coordination chemistry due to its electronic configuration and versatile coordination geometry. wisdomlib.orgwisdomlib.org In aqueous solutions, the Cu²⁺ ion typically exists as the hexaaqua complex, [Cu(H₂O)₆]²⁺, which imparts a characteristic blue color to solutions of copper salts. wikipedia.org

Copper(II) can form stable complexes with a wide variety of ligands, including those containing oxygen and nitrogen donor atoms. wikipedia.orgsserc.org.uk The geometry of these complexes can vary, with octahedral and distorted octahedral being common. wisdomlib.org The interaction of Copper(II) with biologically relevant ligands has been a subject of extensive research, as these complexes often exhibit interesting biological activities. nih.govnih.govnih.gov

The formation of a complex between Copper(II) and a ligand like citrate involves the displacement of the water molecules from the aqua complex by the citrate ligand. The stability of the resulting Copper(II) citrate complex is influenced by the chelate effect, where the multidentate nature of the citrate ligand leads to a more stable complex compared to those formed with monodentate ligands.

The Evolving Research Landscape of this compound

The study of this compound is an active and expanding area of research, with investigations spanning materials science, catalysis, and environmental chemistry. Current research is focused on elucidating the precise structure of this compound in its various hydrated forms, as well as understanding its thermal decomposition properties. cambridge.org

While the crystal structure of this compound dihydrate has been determined, there is ongoing research to fully characterize other hydrated forms, such as the monohydrate. cambridge.orgirb.hr Understanding the coordination environment of the copper ions in these structures is crucial as it dictates their chemical and physical properties.

A significant knowledge gap remains in fully understanding the speciation of this compound in aqueous solutions under different conditions. researchgate.netacs.org Further research is needed to explore the formation of mixed-ligand complexes involving this compound and other biologically relevant molecules, such as amino acids. researchgate.net Additionally, the photochemical properties of this compound, particularly in the context of atmospheric chemistry, are an emerging area of interest. researchgate.net The synthesis of Copper(I) oxide nanoparticles using Copper(II)-citrate complexes as precursors also represents a promising avenue for future research. acs.org

Interactive Data Table: Properties of Copper(II) and Citrate

| Property | Copper(II) Ion (Cu²⁺) | Citrate Ion (C₆H₅O₇³⁻) |

| Molar Mass | 63.546 g/mol | 189.10 g/mol |

| Charge | +2 | -3 |

| Typical Coordination Number | 4, 6 | Varies (can be multidentate) |

| Common Geometries | Square Planar, Octahedral | Flexible |

| Role in Complex | Central Metal Ion | Ligand (Chelating Agent) |

| Biological Significance | Essential Trace Element | Intermediate in Krebs Cycle |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H26Cu2O19+4 |

|---|---|

Molecular Weight |

601.42 g/mol |

IUPAC Name |

dicopper;2-hydroxypropane-1,2,3-tricarboxylic acid;pentahydrate |

InChI |

InChI=1S/2C6H8O7.2Cu.5H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;5*1H2/q;;2*+2;;;;; |

InChI Key |

FTDZIYXAUUMRTK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O.O.[Cu+2].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Copper Ii Citrate

Chemical Precipitation Routes

Chemical precipitation is a common and straightforward method for synthesizing copper(II) citrate (B86180). This technique involves the reaction of soluble copper salts with a citrate source in an aqueous solution, leading to the precipitation of the less soluble copper(II) citrate.

A widely utilized method for producing this compound involves the reaction between copper(II) sulfate (B86663) and trisodium (B8492382) citrate. rsc.org When aqueous solutions of these two reactants are mixed, a precipitate of this compound is formed. rsc.orgyoutube.com The reaction typically uses the hydrated forms of the reactants, specifically copper(II) sulfate pentahydrate and trisodium citrate dihydrate. rsc.org The resulting product is often the hydrated form, this compound pentahydrate (Cu₃(C₆H₅O₇)₂·5H₂O). rsc.org

The chemical equation for this precipitation reaction is as follows: 3CuSO₄(aq) + 2Na₃C₆H₅O₇(aq) → Cu₃(C₆H₅O₇)₂(s) + 3Na₂SO₄(aq) rsc.org

The process generally involves dissolving the reactants in minimal amounts of deionized water, mixing the solutions, and allowing the precipitate to form. rsc.org If the precipitate does not form immediately, the mixture may be left to stand overnight. rsc.org The solid product is then separated from the solution via suction filtration and dried at room temperature. rsc.org Heating the reactant solutions can accelerate the formation of the precipitate. youtube.comsciencemadness.org

| Reactant | Chemical Formula | Molar Mass (g/mol) | Typical Form Used |

|---|---|---|---|

| Copper(II) Sulfate | CuSO₄ | 159.61 | Pentahydrate (CuSO₄·5H₂O) |

| Trisodium Citrate | Na₃C₆H₅O₇ | 258.07 | Dihydrate (Na₃C₆H₅O₇·2H₂O) |

An alternative precipitation method involves the reaction of copper(II) ethanoate (also known as copper(II) acetate) with citric acid. rsc.org This reaction also yields this compound as a solid precipitate. The procedure involves dissolving copper(II) ethanoate monohydrate and citric acid monohydrate in deionized water separately, then mixing the two solutions. rsc.org

The balanced chemical equation for this synthesis is: 3Cu(CH₃COO)₂(aq) + 2H₃C₆H₅O₇(aq) → Cu₃(C₆H₅O₇)₂(s) + 6CH₃COOH(aq) rsc.org

Similar to the sulfate route, the mixture is often left to stand overnight to ensure complete precipitation. The resulting solid is then collected by suction filtration and dried. rsc.org

| Reactant | Chemical Formula | Molar Mass (g/mol) | Typical Form Used |

|---|---|---|---|

| Copper(II) Ethanoate | Cu(CH₃COO)₂ | 181.63 | Monohydrate (Cu(CH₃COO)₂·H₂O) |

| Citric Acid | H₃C₆H₅O₇ | 192.12 | Monohydrate (C₆H₈O₇·H₂O) |

The stoichiometry of the reactants plays a critical role in the synthesis of this compound, directly impacting the yield and purity of the product. Research into the synthesis from copper(II) sulfate and trisodium citrate has shown that the molar ratio of the reactants is a key factor. researchgate.net

One study investigated the effect of varying the molar ratio of CuSO₄ to C₆H₅Na₃O₇ at a constant temperature of 70°C. The results indicated that the highest yield was achieved not at a stoichiometric ratio suggested by the balanced equation, but at an empirical optimum. researchgate.net

| Molar Ratio (CuSO₄ / C₆H₅Na₃O₇) | Reaction Temperature (°C) | Product Yield (%) |

|---|---|---|

| 1.5 / 1 | 70 | 82.46 |

This finding suggests that using a slight excess of the copper salt can drive the reaction towards a more complete precipitation of the this compound complex, thereby maximizing the product yield under these specific temperature conditions. researchgate.net In other copper-based complex syntheses, it has been noted that reactant molar ratios must be carefully controlled, as an excess of certain reactants can lead to the formation of byproducts or even the breakdown of the desired product. wmich.edu

Sol-Gel Techniques for Copper-Citrate Derived Materials

The sol-gel method utilizing citric acid is a versatile technique for synthesizing various materials, including copper-containing films and nanoparticles. mdpi.comresearchgate.net In this process, citric acid acts as a chelating agent, forming a stable and homogeneous solution (the 'sol') with copper salts. rsc.org

A typical synthesis involves dissolving a copper salt (e.g., copper(II) chloride) in a solvent mixture, often containing ethanol (B145695) and water. mdpi.com Citric acid is then added to this solution. The citric acid chelates the copper ions, and upon heating or addition of a polymerizing agent like ethylene (B1197577) glycol, a viscous 'gel' is formed. mdpi.comrsc.org This gel consists of a three-dimensional polymer-like network with copper ions and citrate molecules trapped within. rsc.org

This copper-citrate gel serves as a precursor. To obtain the final material, the gel is subjected to a heat treatment (pyrolysis or annealing). rsc.org During this step, the organic components, including the citrate, are burned off, leading to the formation of materials such as copper oxides (e.g., CuO). mdpi.comrsc.org The sol-gel method offers excellent control over the structure and homogeneity of the final product. rsc.org The annealing temperature significantly affects the phase composition and morphology of the resulting copper-containing material. mdpi.comresearchgate.net

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1. Sol Preparation | Dissolving copper salt and citric acid in a solvent. | Copper(II) chloride, Citric acid, Ethanol, Water |

| 2. Gel Formation | Mixing with a dispersing agent to form a viscous gel. | Ethylene glycol, pH adjustment to ~4, Aging for 24h |

| 3. Annealing | Heating the gel to form the final material. | Temperatures of 250°C, 350°C, 500°C to form different phases (e.g., Cu₂Cl(OH)₃, CuO) |

Role of this compound in Modified Nanoparticle Synthesis

While citrate itself is a common reducing and capping agent in nanoparticle synthesis, the presence of copper(II) ions, often in the form of a copper-citrate complex, can significantly influence the reaction kinetics.

The Turkevich method is a classical approach for synthesizing gold nanoparticles (AuNPs), where trisodium citrate is used to reduce a gold salt (tetrachloroauric acid) in a boiling aqueous solution. beloit.edu Research has demonstrated that the introduction of copper(II) ions into this reaction mixture has a notable accelerating effect on the formation of AuNPs. researchgate.net

The presence of copper(II) ions speeds up both the initial nucleation and the subsequent growth phases of the nanoparticles. researchgate.net This acceleration is observed through faster color change of the solution to the characteristic red of AuNP suspensions and can be quantified using UV-Vis spectroscopy, which tracks the growth of the surface plasmon resonance peak. researchgate.netscienggj.org The kinetic curves show a more rapid increase in absorbance at the plasmon maxima when copper(II) ions are present, confirming a faster synthesis rate compared to the classical citrate method. researchgate.net This effect has been consistently observed at different reaction temperatures, such as 70°C and 90°C. researchgate.net

| Synthesis Method | Key Finding | Supporting Evidence |

|---|---|---|

| Classical Turkevich (Citrate Reduction) | Forms stable gold nanoparticles. beloit.edu | Formation of a deep red solution. beloit.edu |

| Modified Turkevich (with added Cu²⁺ ions) | Accelerates both nucleation and growth of nanoparticles. researchgate.net | Faster red coloration and more rapid increase in UV-Vis plasmon peak absorbance. researchgate.net |

Use as a Stabilizing Agent in Metal Nanoparticle Preparation

This compound, and more commonly its salt trisodium citrate, plays a crucial role as a stabilizing or capping agent in the synthesis of various metal nanoparticles, including those of copper, gold, and palladium. nih.govscienggj.org The citrate molecule adsorbs onto the surface of the newly formed nanoparticles, preventing their aggregation and controlling their growth, which is essential for obtaining stable, well-dispersed colloidal solutions with desired sizes and properties. tandfonline.comresearchgate.net The stabilization mechanism is primarily attributed to the electrostatic repulsion between the negatively charged citrate ions adsorbed on the nanoparticle surfaces. scienggj.orgresearchgate.net

In the chemical reduction method, a common route for nanoparticle synthesis, a metal salt precursor is reduced in a solution containing the stabilizing agent. tandfonline.comrjlbpcs.com For instance, in the synthesis of copper nanoparticles (CuNPs), a copper salt like copper sulfate or copper(II) nitrate (B79036) is reduced by an agent such as sodium borohydride (B1222165) in the presence of trisodium citrate. nih.govmdpi.com The citrate not only stabilizes the resulting nanoparticles but can also act as a complexing agent for the metal ions before reduction. mdpi.com

Research has demonstrated a clear correlation between the concentration of the citrate stabilizer and the final size of the nanoparticles. An increase in the amount of trisodium citrate generally leads to smaller and more stable nanoparticles. nih.govtandfonline.com For example, one study found that in the synthesis of CuNPs, the average particle diameter could be significantly reduced from a range of 10–35 nm to approximately 3 nm by introducing sodium citrate at an optimized molar ratio of 0.5 relative to the copper salt precursor. tandfonline.comtandfonline.com This effect is attributed to the citrate providing more nucleation sites and effectively capping the particles at an early stage, thus hindering further growth and agglomeration. tandfonline.com The stability of citrate-stabilized nanoparticles has been shown to persist for extended periods, with some colloidal solutions remaining stable for up to 60 days. mdpi.com

The synergistic effect of citrate with other capping polymers, such as polyvinylpyrrolidone (B124986) (PVP) or polyvinyl alcohol (PVA), has also been explored to achieve even finer control over nanoparticle size. tandfonline.comtandfonline.com The presence of both citrate and a polymer capping agent can reduce CuNP size to as small as 2 nm. tandfonline.comtandfonline.com The effectiveness of citrate as a stabilizer is not limited to copper; it is also widely used in the preparation of gold and bimetallic nanoparticles, where it serves the dual purpose of a reducing and stabilizing agent. nih.govscienggj.orgresearchgate.net

The table below summarizes findings from various studies on the synthesis of metal nanoparticles using citrate as a stabilizing agent.

| Metal Nanoparticle | Precursor(s) | Reducing Agent | Stabilizer(s) | Key Findings | Reference(s) |

| Copper (Cu) | Copper(II) nitrate trihydrate | Sodium borohydride | Trisodium citrate | The stability and amount of nanoparticles increased with the volume of trisodium citrate. | nih.gov |

| Copper (Cu) | Copper sulfate | Trisodium citrate | Trisodium citrate | Trisodium citrate acted as the reducing agent; synthesized particles were spherical with a size of ~44.5 nm. | rjlbpcs.com |

| Copper (Cu) | Not specified | Sodium borohydride | Trisodium citrate | Optimal molar ratio of Cu(II):TSC:BH4+ was found to be 1:1:0.2 for stable CuNPs of ~37 nm. Nanoparticles were stable for 60 days. | mdpi.com |

| Copper (Cu) | Copper(II) chloride | Not specified | Sodium citrate, PVP/PVA | Citrate significantly reduced particle size from 20 ± 7 nm to 2 ± 1 nm in the presence of capping polymers. | tandfonline.comtandfonline.com |

| Palladium@Copper (Pd@Cu) | Copper(II) nitrate trihydrate, Palladium(II) chloride | Sodium borohydride, L-ascorbic acid | Trisodium citrate | Bimetallic nanoparticles showed efficient catalytic activities. | nih.gov |

Solution Chemistry, Complexation, and Speciation of Copper Ii Citrate Systems

Ligand Properties of Citric Acid: Coordination Capabilities and Deprotonation States

Citric acid (H₃Cit) is a polyprotic, multifunctional ligand possessing three carboxyl groups and one hydroxyl group, all of which can participate in metal ion coordination. researchgate.netguidetopharmacology.org Its versatility as a chelating agent stems from its ability to deprotonate in a stepwise manner, presenting different potential binding sites and charge states to the metal center as the pH of the solution changes.

The deprotonation of citric acid can be represented by the following equilibria, leading to five distinct species in solution: citric acid (H₃Cit), dihydrogen citrate (B86180) (H₂Cit⁻), hydrogen citrate (HCit²⁻), citrate (Cit³⁻), and the fully deprotonated form with the hydroxyl group also ionized (Cit⁴⁻). researchgate.net The carboxyl groups are the first to deprotonate, followed by the hydroxyl group at higher pH values. researchgate.net Each deprotonated form offers a unique combination of carboxylate and hydroxyl donors, allowing citric acid to act as a multidentate ligand and form robust metal complexes. researchgate.netsemanticscholar.orgnih.gov This flexibility in coordination allows for the formation of various complex architectures, from simple mononuclear chelates to more complex polynuclear structures.

Table 1: Stepwise Deprotonation of Citric Acid

| Equilibrium | Species Name | Formula |

| H₃Cit ⇌ H₂Cit⁻ + H⁺ | Dihydrogen Citrate | C₆H₇O₇⁻ |

| H₂Cit⁻ ⇌ HCit²⁻ + H⁺ | Hydrogen Citrate | C₆H₆O₇²⁻ |

| HCit²⁻ ⇌ Cit³⁻ + H⁺ | Citrate | C₆H₅O₇³⁻ |

| Cit³⁻ ⇌ Cit⁴⁻ + H⁺ | Fully Deprotonated Citrate | C₆H₄O₇⁴⁻ |

Stoichiometry and Stability of Aqueous Copper(II)-Citrate Complexes

The stoichiometry of copper(II)-citrate complexes in aqueous solution is diverse, with mononuclear, dinuclear, and polymeric species being identified under various conditions. researchgate.netcdnsciencepub.comcdnsciencepub.com The stability of these complexes is a critical factor governing the speciation of copper in citrate-containing solutions.

In acidic solutions, mononuclear complexes are formed where the citrate ligand is not fully deprotonated. acs.orgacs.orgscribd.com Studies have identified species with a 1:1 stoichiometry, such as [Cu(H₂Cit)]⁺ and [Cu(HCit)]. cdnsciencepub.com Another complex, formulated as [Cu(HCit)(H₂Cit)]⁻, has been reported to form initially, particularly in solutions with a high citrate-to-copper ratio. acs.orgscribd.com The formation of these protonated complexes is a key feature of the system at low pH. As the pH increases, deprotonation occurs, leading to the formation of the simple 1:1 complex, [Cu(Cit)]⁻. zenodo.org

Significant experimental evidence points to the formation of dinuclear (or dimeric) copper(II)-citrate complexes, particularly in solutions where the citrate supply is limited. cdnsciencepub.comsetpublisher.com Potentiometric and spectroscopic data often require the assumption of binuclear species to accurately model the system. researchgate.netcdnsciencepub.comsemanticscholar.org These dimeric species, which can be generally represented as [Cu₂(Cit)₂]⁴⁻ or related protonated/hydroxo forms, are reported to be the dominant species over a broad pH range, typically from pH 3 to 10. setpublisher.comresearchgate.net The formation of these dimers is a crucial aspect of copper-citrate chemistry, influencing the solubility and bioavailability of copper in various systems. setpublisher.com The first copper-citrate dimer was crystallized and characterized in 1976. setpublisher.com

Under conditions of limited citrate availability, the dimerization process can extend to form larger oligomeric and polymeric structures. setpublisher.com Electron Spin Resonance (ESR) studies have indicated the presence of di- or polymeric complexes that dominate the copper(II) speciation in the pH range of 4 to 8. nih.gov The formation of these higher-order structures is facilitated by the multidentate nature of the citrate ligand, which can bridge multiple copper centers. In solutions with very low citrate-to-copper ratios (e.g., 1 to 2), the ultimate product can be the precipitation of an insoluble solid, suggesting extensive polymerization. acs.orgscribd.com

pH-Dependent Speciation and Equilibrium Dynamics in Aqueous Solutions

The distribution of different copper(II)-citrate species is highly dependent on the pH of the aqueous solution. setpublisher.comnih.govresearchgate.net At very low pH (below 2), copper exists predominantly as the hydrated Cu²⁺ ion. researchgate.net As the pH increases into the acidic range (pH 2-6), a complex equilibrium involving various protonated mononuclear and dinuclear species is established. zenodo.orgresearchgate.net

Table 2: Dominant Copper(II)-Citrate Species at Various pH Ranges

| pH Range | Dominant Species |

| < 2 | Hydrated Cu²⁺ |

| 2 - 4 | [Cu(H₂Cit)]⁺, [Cu(HCit)], other protonated species |

| 4 - 8 | Dinuclear/Polymeric species (e.g., [Cu₂(Cit)₂]⁴⁻) |

| > 8 | Mononuclear complexes, Dinuclear complexes |

Mixed-Ligand Complexation and Ternary Systems Involving Copper(II) Citrate

The copper(II)-citrate system can be made more complex by the introduction of a second, different ligand (L) to form mixed-ligand or ternary complexes of the general formula [Cu(Citrate)(L)]. The formation of such complexes is of significant interest in bioinorganic chemistry. Amino acids are common secondary ligands studied in these systems. nih.govrsc.orgresearchgate.net

The formation of ternary complexes of copper(II) with a primary ligand (like 1,10-phenanthroline (B135089) or 2,2'-bipyridine) and a secondary ligand (such as various amino acids) has been extensively investigated. nih.govuu.nl Spectroscopic and voltammetric studies of systems involving copper(II), 1,10-phenanthroline, and an amino acid often reveal a pseudo-octahedral geometry. nih.gov The stability and structure of these ternary complexes depend on the nature of the secondary ligand, including its charge, size, and the type of donor atoms it possesses. The study of these systems provides insight into the behavior of copper in complex biological environments where multiple potential ligands compete for coordination. researchgate.net

Interactions with Biologically Relevant Amino Acids (e.g., Glycine, Alanine, Serine)

The interaction of this compound with biologically significant amino acids such as glycine, alanine, and serine in aqueous solutions primarily influences the salt's solubility. Research indicates that the addition of these amino acids to solutions containing the poorly soluble this compound salt leads to a marked increase in its solubility nih.govias.ac.in. This effect is attributed to the complexation of copper(II) ions by the amino acid ligands.

The degree to which solubility is enhanced is directly related to the polarity of the amino acid side chains. Serine, with its polar hydroxyl group, produces the greatest increase in the solubility of this compound. Glycine, the simplest amino acid, yields a moderate increase, while alanine, which has a nonpolar methyl side chain, is the least effective of the three in enhancing solubility nih.govias.ac.in.

Interestingly, while the amino acids do solubilize the copper salt, simultaneous equilibria calculations suggest that stable mixed-ligand (ternary) complexes of copper(II)-citrate-amino acid are not predicted to form in these specific systems nih.govias.ac.in. Instead, the process likely involves the formation of various copper(II)-amino acid complexes in solution, which shifts the equilibrium to dissolve more of the initial this compound solid. The potential bioavailability of copper(II) appears to increase in rough proportion to the solubility enhancement provided by the amino acids nih.gov.

| Amino Acid | Relative Increase in Solubility | Reference |

|---|---|---|

| Serine | Greatest | nih.govias.ac.in |

| Glycine | Moderate | nih.govias.ac.in |

| Alanine | Least | nih.govias.ac.in |

Formation and Stability of Ternary Copper(II)-Citrate-Amine/Imidazole Systems

Detailed research findings, including stability constants for the specific formation of ternary copper(II)-citrate complexes with simple amine or imidazole co-ligands, are not extensively documented in publicly available literature. Potentiometric and spectrophotometric studies tend to focus on other primary ligands in conjunction with amines or imidazoles.

However, the general coordination chemistry of copper(II) provides a strong basis for predicting the formation of such ternary complexes. Copper(II) ions readily form stable mixed-ligand complexes with a variety of chelating agents. The imidazole moiety, particularly from histidine residues, is a well-established and crucial binding site for copper(II) ions in numerous biological systems and synthetic models. The imidazolate anion can also act as a bridging ligand between two metal centers, such as between copper and zinc in superoxide dismutase.

Studies on related systems demonstrate the formation of stable ternary complexes involving copper(II), an amino acid or another carboxylate-containing ligand, and a heterocyclic amine or imidazole. For instance, equilibrium studies have been conducted on mixed-ligand complexes of Cu(II) with ligands like L-cysteine or L-threonine and imidazole, where stability constants for various binary and ternary species have been determined. In such systems, the imidazole often coordinates as a bidentate ligand, and deprotonation of the imidazole N1H can occur at alkaline pH, leading to the formation of stable, bridged binuclear species. The stability of these ternary complexes generally follows the Irving-Williams order.

While direct quantitative data for copper(II)-citrate-amine/imidazole systems is sparse, the established principles of copper(II) coordination chemistry suggest that the formation of these ternary complexes is highly plausible. Further potentiometric and spectroscopic studies would be required to determine their specific stoichiometry, formation constants, and solution speciation.

Advanced Structural and Spectroscopic Characterization of Copper Ii Citrate

Crystallographic Analysis of Solid-State Copper(II) Citrate (B86180)

Crystallographic techniques are fundamental for determining the precise arrangement of atoms in the solid state, revealing molecular structures, and understanding how these molecules assemble into larger supramolecular architectures.

Single-crystal X-ray diffraction (SCXRD) provides definitive information about the three-dimensional arrangement of atoms within a crystal lattice. Studies on copper(II) citrate and its related complexes have revealed various coordination modes and structural motifs. For instance, the crystal structure of this compound dihydrate, with the formula Cu₂C₆H₄O₇·2H₂O, has been determined, revealing a three-dimensional network. In this structure, copper(II) ions are linked by alkoxo and carboxylate bridges, with the citrate ligand acting as a heptadentate ligand. The compound crystallizes in the P2₁/a space group researchgate.net.

Other studies have reported binuclear copper(II) complexes where citrate acts as a bridging ligand between two copper centers, often in conjunction with other ligands like phenanthroline. These studies highlight the flexibility of the citrate anion in forming diverse coordination polymers and supramolecular assemblies through hydrogen bonding and other non-covalent interactions niscair.res.inniscpr.res.inresearchgate.net. A notable example is the complex [Cu₂(µ-cit)(phen)₄]·9H₂O, which forms hydrogen-bonded helical supramolecular solids niscair.res.inniscpr.res.inresearchgate.net. Furthermore, coordination polymers such as [Cu₂(cit)(H₂O)₂]n have been synthesized, exhibiting a 3D open-framework polymer structure with alkyloxyl-bridging coordination modes acs.org.

Table 4.1.1: Selected Crystallographic Data for this compound Structures

| Compound Formula | Space Group | Unit Cell Parameters (Å, °) | Notes on Structure | Reference |

| Cu₂C₆H₄O₇·2H₂O | P2₁/a | a=14.477(9), b=9.718(6), c=6.890(5), β=91.27(5) | 3D network linked by alkoxo and carboxylate bridges; citrate as heptadentate ligand | researchgate.net |

| [Cu₂(cit)(H₂O)₂]n | N/A | N/A | 3D open-framework polymer with alkyloxyl-bridging coordination | acs.org |

| [Cu₂(µ-cit)(phen)₄]·9H₂O | N/A | N/A | Binuclear complex; citrate as bridging ligand; supramolecular assemblies | niscair.res.inniscpr.res.inresearchgate.net |

Powder X-ray Diffraction (PXRD) is a vital technique for identifying crystalline phases, assessing purity, and characterizing crystalline properties such as crystallite size and lattice parameters. For this compound, PXRD can confirm the crystalline nature of synthesized materials and can be used for phase identification, especially when dealing with mixtures or polymorphs researchgate.netnih.gov. The analysis of diffraction patterns, often involving indexing and Rietveld refinement, allows for the determination of unit cell dimensions and the elucidation of crystal structures, even from polycrystalline samples researchgate.netnih.gov. Studies on related copper(II) complexes have demonstrated the ability of PXRD to determine crystallite sizes and lattice parameters, confirming the crystalline nature of the samples researchpublish.com.

Electronic and Vibrational Spectroscopy

Spectroscopic methods provide insights into the electronic structure, bonding, and molecular vibrations of this compound, offering complementary information to crystallographic data.

UV-Vis spectroscopy is employed to study electronic transitions within the molecule, particularly the d-d transitions characteristic of transition metal ions like Cu(II), and charge-transfer bands. For this compound solutions, UV-Vis spectra can indicate the formation of complexes and how their electronic structure changes with pH. For example, UV-Vis spectra of copper-citrate solutions have confirmed complex formation, with spectral changes observed at pH values above 5, suggesting the formation of species like [Cu₂cit₂H₂]⁴⁻ researchgate.net. In some copper(II) complexes involving citrate or related ligands, d-d transitions have been observed in the visible region, typically appearing as broad bands. For instance, bands associated with d-d transitions have been reported in the range of 550-800 nm, with specific peaks identified around 586 nm, 658 nm, and 794 nm in certain copper complexes, indicative of transitions within the d-orbitals of the Cu(II) ion researchgate.netmdpi.com. Ligand-to-metal charge transfer (LMCT) transitions are also observed, typically at higher energies mdpi.com.

Table 4.2.1: Representative UV-Vis Absorption Maxima for Copper(II) Complexes with Citrate

| λmax (nm) | Assignment | Notes | Reference |

| 586, 658, 794 | d-d transitions | Decomposed bands for a Cu(II)-complex | researchgate.net |

| 550–800 | d-d transitions | Experimental observation for Cu(II) complexes | mdpi.com |

| 404 | Complex formation | Stabilization of Erythromycin-Copper(II) complex at pH 5 | austinpublishinggroup.com |

| pH > 5 | Complex formation | Confirmation of citrate complexation with Cu(II) | researchgate.net |

FTIR spectroscopy is instrumental in identifying the functional groups present in the citrate ligand and how they interact with the copper(II) ion. The coordination of the carboxylate and hydroxyl groups of citrate to the copper(II) center leads to characteristic shifts in their vibrational frequencies. For instance, upon complexation, the C=N stretching band, typically observed around 1644 cm⁻¹, can shift to lower frequencies (e.g., 1424 cm⁻¹), indicating coordination to the metal ion tsijournals.com. The presence of M-O and M-N vibrations, often observed in the lower wavenumber region (e.g., around 662 cm⁻¹ for M-O and 485 cm⁻¹ for M-N), further supports the coordination of the ligand to the copper(II) ion tsijournals.com. Shifts in the symmetric and asymmetric stretching vibrations of the carboxylate groups (ν(COO⁻)) are particularly indicative of the coordination mode of the citrate ligand, whether it acts as a unidentate, bidentate chelating, or bridging ligand mdpi.com. The disappearance of O-H stretching bands can also signify the deprotonation of hydroxyl groups and subsequent formation of Cu-O bonds researchgate.net.

Table 4.2.2: Representative FTIR Vibrational Frequencies for this compound Ligands

| Band Assignment | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Notes | Reference |

| C=N stretching | ~1644 | ~1424 | Shift indicates coordination of imino nitrogen to metal ion | tsijournals.com |

| M-O stretching | N/A | ~662 | Observed in Cu(II) complexes | tsijournals.com |

| M-N stretching | N/A | ~485 | Observed in Cu(II) complexes | tsijournals.com |

| ν(COO⁻) asymmetric and symmetric | Variable | Variable, shifted | Shifts indicate coordination mode of carboxylate groups (unidentate, bidentate chelating, bridging) | mdpi.com |

| O-H stretching | Present | Absent/shifted | Absence or shift indicates deprotonation and formation of Cu-O bonds | researchgate.net |

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic environment of paramagnetic species, such as the Cu(II) ion (3d⁹ configuration). EPR spectra of copper(II) compounds are typically anisotropic and provide information about the coordination geometry, oxidation state, and the nature of the ligands. For this compound chelates, EPR studies have revealed pH-dependent speciation. At lower pH values (e.g., pH 4), the observed EPR signal is characteristic of copper(II) in a distorted octahedral environment aip.org. As the pH increases, spectral changes occur, including a decrease in signal intensity and the appearance of broader signals, which have been attributed to the formation of dimeric species due to dipole-dipole coupling between copper(II) ions. In these dimers, a Cu-Cu distance of approximately 3.1 Å has been estimated, with the copper ions likely in a |3z²-r²⟩ ground state aip.org. At higher pH values (around pH 11), a third signal with partly resolved hyperfine structure suggests the formation of a monomeric species resulting from the deprotonation of the hydroxyl group of the citrate anion coordinating to copper(II) aip.org. EPR parameters such as g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) are diagnostic. For instance, at pH 1, a single-line spectrum with g=2.19 and ΔHpp≈140 G is observed, typical for aqua-complexes. At pH 7, a spectrum with g=2.12 and a copper hyperfine splitting of 63 G has been reported for a Cu(II) complex involving citrate researchgate.net. The analysis of these parameters, often aided by spectral simulations, allows for the determination of the coordination geometry and the identification of coordinated atoms like nitrogen or oxygen libretexts.orgnih.gov.

Table 4.2.3: Representative EPR Parameters for Copper(II) in Citrate Environments

| pH | Species/Environment | g-values (g∥, g⊥) | A-values (A∥, A⊥) | Notes | Reference |

| 4 | Distorted octahedral environment | N/A | N/A | Typical signal observed | aip.org |

| High | Dimeric species (dipole-dipole coupling) | N/A | N/A | Cu-Cu distance ~3.1 Å; | 3z²-r²⟩ ground state |

| >11 | Monomeric species (hydroxy group deprotonation) | N/A | N/A | Partly resolved hyperfine structure observed | aip.org |

| 1 | Aqua-complex | g=2.19 | ΔHpp≈140 G | Single-line spectrum | researchgate.net |

| 7 | Complexed Cu(II) | g=2.12 | A=63 G | Copper hyperfine splitting observed | researchgate.net |

| N/A | Example Cu(II) complex (general reference) | g∥=2.26, g⊥=2.06 | A∥=520 MHz | Used to illustrate coordination geometry determination | libretexts.org |

Compound List:

this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. While direct NMR studies of this compound itself are not extensively detailed in the provided search results, NMR has been utilized in related contexts involving copper complexes and citrate. For instance, NMR has been employed to study the reactions of copper complexes with biological fluids like blood plasma and urine, where citrate can act as a ligand westminster.ac.uk. These studies highlight how NMR can monitor the exchange kinetics and interactions of copper ions with various ligands, including citrate, in complex solution environments westminster.ac.uknih.gov. The paramagnetic nature of Cu(II) ions can influence NMR spectra, often leading to broadened signals, which can provide information about the coordination environment and exchange processes nih.govresearchgate.net. Advanced NMR techniques can offer detailed structural information of Cu(II)-peptide complexes in solution by evaluating exchange rates and calculating copper-proton distances nih.gov.

Microscopic and Elemental Characterization Techniques

Microscopy and elemental analysis techniques are crucial for visualizing the physical structure and determining the elemental makeup of this compound.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX) is employed to determine the elemental composition of materials. In studies involving copper nanoparticles synthesized using citrate as a stabilizer, EDX analysis has confirmed the presence of copper (Cu) along with carbon (C) and oxygen (O), which are attributed to the citrate stabilizer mdpi.comnih.govresearchgate.net. In some instances, sodium (Na) has also been detected, originating from trisodium (B8492382) citrate mdpi.com. The elemental mapping and EDX patterns of copper-functionalized materials have confirmed the presence of copper, alongside other constituent elements like iron, silicon, and oxygen, indicating successful incorporation acs.org. The analysis of EDX spectra, particularly the elemental percentages, can provide insights into the stoichiometry and purity of the synthesized compounds mdpi.comnih.govresearchgate.net. For example, EDX analysis of copper-containing films revealed the presence of Cu, O, and C, with the latter two attributed to the citrate precursor mdpi.com.

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size Distribution

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for detailed examination of nanoparticle morphology and precise determination of size distribution. TEM images of copper nanoparticles synthesized using citrate have consistently shown spherical or quasi-spherical particles mdpi.comnih.govscientific.netmedcraveonline.commedcraveonline.com. The average particle size can vary significantly depending on the synthesis conditions, with reported sizes ranging from as small as 1-5 nm medcraveonline.com to around 11 nm scientific.net, 37.5 nm mdpi.com, and up to 30-50 nm medcraveonline.com. TEM has also been instrumental in confirming the monodispersity of synthesized nanoparticles mdpi.commedcraveonline.com and observing aggregation medcraveonline.comscienggj.org. For instance, TEM analysis of citrate-capped gold nanoparticles indicated spherical shapes with an average diameter of 12.2 nm scienggj.org. In studies involving bimetallic nanoparticles, TEM has been used to visualize the morphology and size distribution of silver nanoparticles on copper foil researchgate.net.

Atomic Force Microscopy (AFM) for Surface Topography and Reaction Kinetics

Atomic Force Microscopy (AFM) is utilized to probe the surface topography at the nanoscale and can provide information relevant to reaction kinetics. AFM has been employed to extract roughness data from nanoparticle samples, characterizing parameters such as average roughness (Sa), mean square root roughness (Sq), and maximum peak-to-valley height (Sy) mdpi.com. In some research, AFM has been used as a tool to study the kinetics of nanoparticle growth, demonstrating its capability to track dynamic processes on surfaces researchgate.net. For example, AFM has been used to study the growth of solid electrolyte interphase (SEI) on copper substrates, revealing non-uniform growth morphologies influenced by nanoscale defects and providing direct evidence for reaction-limited nucleation and growth kinetics chemrxiv.org.

Thermal Analysis (e.g., Thermogravimetric Analysis, TGA)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are used to assess the thermal stability and decomposition pathways of this compound. TGA measures the change in mass of a sample as a function of temperature, providing information about dehydration, decomposition, and the formation of final products.

In the context of copper complexes, TGA studies have revealed distinct decomposition steps. For a copper complex with a specific organic ligand, TGA indicated no weight loss up to 220 °C, suggesting a non-hydrated nature, followed by decomposition starting at 220 °C with a 5% weight loss between 220-240 °C and accelerated weight loss occurring between 240-760 °C oup.com. Another study on copper complexes with ethylenediamine (B42938) and tetramethylethylenediamine indicated multi-step decomposition processes involving dehydration, deamination, and deanionation researchgate.net. For a this compound monohydrate, while specific TGA data is not detailed, the mention of its crystal structure suggests that its thermal behavior would be characterized by dehydration and subsequent decomposition of the organic citrate moiety researchgate.net. Studies on copper nanoparticles synthesized via wet chemical reduction have also included TGA to analyze their thermal stability, with decomposition processes often ending with the formation of CuO researchgate.net.

Theoretical and Computational Investigations of Copper Ii Citrate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, molecular geometry, and reactivity of copper(II) citrate (B86180) complexes. These methods provide atomic-level insights that complement experimental observations.

Molecular Structure Optimization and Conformational Analysis

Table 1: Selected DFT Calculation Parameters for Copper(II)-Citrate Systems

| Study Reference | Computational Method/Functional | Basis Set | Focus Area |

| frontiersin.org | DFT (e.g., mPW1PW91) | Not specified for all parameters | Electronic properties, reactivity indices |

| DFT (B3LYP) | 6-311++G | Electronic structure, binding energies | |

| niscpr.res.inresearchgate.net | DFT | Not specified | Structure, non-covalent interactions |

| jocpr.com | DFT | Not specified | Structure optimization |

| nih.gov | DFT (B3LYP) | 6-311G++(d,p), LANL2DZ | Geometry optimization, electronic properties |

| unito.it | DFT (CAM-B3LYP) | LANL2DZ (Cu), 6-31G (others) | Geometry optimization, electronic properties |

| mdpi.com | DFT (B3LYP) | 6-31G(d,p) | Geometry optimization, electronic parameters |

| mdpi.com | DFT (B3LYP) | 6-31+G(d) | Geometry optimization, vibrational frequencies |

| acs.org | DFT | Not specified | Geometry optimization |

| nih.gov | DFT (B3LYP) | LANL2DZ | Thermodynamic stability, structure optimization |

| ug.edu.gh | DFT, DFT+U | Not specified | Electronic structure of CuO |

| nih.gov | DFT (B3LYP) | 6-311+g(d,p) | Molecular structure, FMOs, MEP, reactivity |

Prediction of Electronic Properties and Reactivity Indices

DFT calculations are extensively used to predict key electronic properties, such as frontier molecular orbital energies (HOMO-LUMO gap), electron density distribution, and molecular electrostatic potential (MEP). These properties offer insights into the molecule's reactivity, stability, and potential for chemical transformations frontiersin.orgnih.govmdpi.comnih.gov. Reactivity indices, including electronegativity, chemical potential, hardness, softness, and electrophilicity, can be derived from these calculations, providing a quantitative measure of a compound's behavior in chemical reactions frontiersin.orgnih.gov. For example, the HOMO-LUMO gap is indicative of a molecule's electronic excitation potential and chemical stability mdpi.comnih.gov. Electron density difference maps (EDDMs) can visualize charge transfer during bonding interactions unito.it.

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Validation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra (UV-Vis spectra) of molecules and complexes. By simulating electronic transitions, TD-DFT calculations can validate experimental spectroscopic data, providing deeper understanding of the electronic transitions responsible for the observed colors and spectral features of copper(II) citrate complexes jocpr.comunito.itnih.govresearchgate.netchemrxiv.org. Studies have shown good agreement between TD-DFT predicted spectra and experimental UV-Vis spectra for various copper(II) complexes, including those involving citrate or related ligands jocpr.comresearchgate.net.

Table 2: TD-DFT Predicted Spectroscopic Properties for Copper(II) Complexes

| Study Reference | System Studied (if not Cu(II)-Citrate) | Functional Used | Predicted Property | Agreement with Experiment |

| jocpr.com | Cu(II) complex with Schiff base ligand | TD-DFT | UV/Visible spectrum | Identical to experimental |

| unito.it | Cu(II) complexes with NSAIDs | TD-DFT | Vertical electronic transitions, theoretical spectrum | Shown in Fig. 1(A) |

| researchgate.net | Cu(II) complexes with tetraglycine (B1346897) | TD-DFT | Absorption maxima (λmax) | Performance of functionals tested |

| chemrxiv.org | NG1 probe with Cu(II) | TD-DFT | Electronic excitation energies, molecular frontier orbitals | Good agreement with observed absorption bands |

Thermodynamic Modeling of Copper(II)-Citrate Speciation Equilibria

Thermodynamic modeling, often employing speciation calculations, is crucial for understanding how copper(II) ions interact with citrate in aqueous solutions under varying conditions (e.g., pH, concentration). These models rely on stability constants (log K or log β) to predict the distribution of different copper(II)-citrate species present in equilibrium acs.orgcdnsciencepub.comingentaconnect.comtandfonline.comiaea.org. Studies have measured acidity constants for citric acid and stability constants for this compound complexes, often indicating a predominant 1:1 stoichiometry, although the necessity of considering binuclear copper complexes has also been noted cdnsciencepub.comingentaconnect.com. For instance, early work reported instability constants for specific copper-citrate complexes in acidic solutions acs.org. Comprehensive databases of stability constants are essential for accurate speciation modeling, allowing for the prediction of species distribution diagrams tandfonline.comiaea.org.

Table 3: Stability Constants (log K) for Copper(II)-Citrate Species

| Species | log K Value | Conditions (Temperature, Ionic Strength) | Reference | Notes |

| Cu(II)-Citrate (1:1) | Varies (e.g., ~4-5) | 25 °C, 0.1 M KNO₃ | cdnsciencepub.comingentaconnect.com | Assumed 1:1 stoichiometry; some data required binuclear assumption. |

| Cu(II)-Citrate (1:1) | K₃ = 10-4 | Not specified | acs.org | Instability constant for [Cu(HCit)(H₂Cit)]- ⇌ Cu²⁺ + 2H₂Cit- + H⁺ |

| Cu(II)-Citrate (1:1) | K₂ = 5 x 10-8 (estimated) | Infinite dilution | acs.org | Estimated instability constant |

Note: Specific log K values for all species are not consistently reported across all snippets. The values provided are indicative based on the available information.

Kinetic Modeling of Reactions Involving this compound

Kinetic modeling helps elucidate the rates and mechanisms of reactions where this compound plays a role. For example, copper(II) ions have been shown to accelerate the citrate-mediated synthesis of gold nanoparticles, influencing both nucleation and growth processes researchgate.net. The kinetics of this process can be described by models like the Finke-Watzky (F-W) model researchgate.net. In other contexts, citrate sol-gel routes for copper-containing films have shown NO₂ gas adsorption kinetics that can be described by the Elovich model, with activation energies determined from temperature-dependent studies mdpi.com. Research into the interaction of copper(II) with treated biomass, such as pine cone powder, has also involved kinetic modeling, with pseudo-second-order models often providing the best fit to the adsorption data researchgate.net.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a macromolecule, such as a protein or DNA. Studies have explored the docking of various copper(II) complexes, including those with citrate or related ligands, to biological targets. These simulations can provide insights into potential therapeutic mechanisms or interactions with biomolecules frontiersin.orgnih.govmdpi.comacs.orgnih.gov. For instance, copper(II) complexes have been docked against targets relevant to viral infections (e.g., SARS-CoV-2 proteases and ACE2) and cancer-related proteins (e.g., Estrogen Receptor Alpha) frontiersin.orgnih.gov. Docking studies have also indicated the potential for copper complexes to interact with DNA and human serum albumin (HSA) acs.orgnih.gov. While some studies focus on copper complexes with amino acids or other ligands, the principles and methodologies are transferable to understanding how this compound might interact with biological systems, although direct docking studies specifically on this compound and a wide range of biomacromolecules are less prevalent in the provided snippets compared to other copper complexes.

Compound List:

this compound

Citric acid

Copper(II) sulfate (B86663)

Gold nanoparticles (AuNPs)

Copper(II) ions (Cu²⁺)

Iron(III) citrate (Fe³⁺(Cit))

Iron(II) citrate (Fe²⁺(Cit))

Copper(II)-citrate complexes

Copper(II)-succinate

Copper(II) complexes with amino acids (glycine, alanine, serine)

Copper(II) complexes with phenanthroline

Copper(II) complexes with NSAIDs (flufenamic acid, diflunisal, naproxen, diclofenac)

Copper(II) complexes with Schiff base ligands

Copper(II) complexes with tetraglycine

Copper(II) chloride complexes

Copper(II) nitrate (B79036) complexes

Copper(II) lactate (B86563)

Applications in Chemical and Biological Systems Excluding Clinical Human Data

Catalytic Applications

The catalytic prowess of copper(II) citrate (B86180) and related copper-citrate species is leveraged in both homogeneous and heterogeneous catalysis, contributing to significant organic transformations and the development of advanced catalytic materials.

Copper(II) complexes, in general, are recognized for their catalytic activity in a wide array of organic reactions, functioning under both homogeneous and heterogeneous conditions. mdpi.comresearchgate.net Homogeneous catalysis involves the catalyst being in the same phase as the reactants, and copper compounds have been instrumental in this regard. researchgate.net For instance, various copper(II) coordination compounds have been shown to act as efficient homogeneous catalysts for oxidation reactions, such as the oxidation of cycloalkanes. mdpi.com

In the realm of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, copper-based systems are also prominent. These catalysts are often favored due to their ease of separation from the reaction mixture and potential for recyclability. rsc.org Copper(II) species can be immobilized on solid supports, creating robust heterogeneous catalysts for various organic transformations. rsc.org

The catalytic utility of copper species derived from or stabilized by citrate is demonstrated in key organic reactions, including the reduction of 4-nitrophenol (B140041) and the hydrogenation of furfural (B47365).

Reduction of 4-Nitrophenol: The reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a significant reaction, often used as a benchmark to evaluate the catalytic performance of metallic nanoparticles. Copper nanoparticles, stabilized by citrate, have been effectively employed as catalysts for this transformation in the presence of a reducing agent like sodium borohydride (B1222165). sciencemadness.org In these systems, the citrate not only prevents the agglomeration of the copper nanoparticles but also influences their catalytic activity. Bimetallic nanoparticles, such as palladium-copper stabilized by trisodium (B8492382) citrate, have demonstrated even higher catalytic efficiency in this reaction compared to their monometallic counterparts. sciencemadness.org

| Catalyst | Rate Constant (min⁻¹) | Reference |

| Citrate-stabilized Cu nanoparticles | 0.3322 | sciencemadness.org |

| Citrate-stabilized Pd nanoparticles | 0.2689 | sciencemadness.org |

| Citrate-stabilized Pd@Cu bimetallic nanoparticles | 1.812 | sciencemadness.org |

Hydrogenation of Furfural: The conversion of furfural, a biomass-derived platform molecule, into valuable chemicals like furfuryl alcohol is a critical process in biorefining. Copper-based catalysts are widely investigated for the selective hydrogenation of furfural. nih.govcdnsciencepub.com The use of citric acid as a complexing agent in the synthesis of copper catalysts supported on mixed oxides has been shown to produce highly dispersed copper nanoparticles. mdpi.com This improved dispersion leads to enhanced catalytic activity in the vapor-phase hydrogenation of furfural to furfuryl alcohol. mdpi.com

Citrate ions play a crucial role as stabilizing agents in the synthesis of metallic nanoparticles, including those of copper. sciencemadness.orgbeilstein-journals.orgcore.ac.uk The chelation of copper ions by citrate molecules helps to control the size and prevent the aggregation of the nanoparticles during their formation. beilstein-journals.orgcore.ac.uk This stabilization is critical for maintaining the high surface area and, consequently, the catalytic efficacy of the nanoparticles. The carboxylate groups of the citrate can bind to the surface of the copper nanoparticles, creating a protective layer that ensures their stability in solution. beilstein-journals.org The size of the citrate-capped copper nanoparticles can be modulated by adjusting the concentrations of the reactants and the capping agent, which in turn affects their catalytic performance in reactions like the Ullmann condensation. core.ac.uk

Environmental Biogeochemistry and Remediation

Copper(II) citrate plays a significant role in the environmental fate and transport of copper, influencing its interaction with soil components and its mobility in terrestrial ecosystems.

The interaction of this compound with minerals is a key factor governing the bioavailability and transport of copper in soils. Clay minerals, a common component of soil, can adsorb copper(II) ions. researchgate.net The presence of citrate can influence this adsorption process. While citrate can form strong complexes with copper, potentially increasing its mobility, it has also been suggested that copper-citrate complexes may have a strong affinity for soil particles under certain conditions. researchgate.net

Manganese oxides, which are also prevalent in subsurface environments, have a significant impact on the fate of copper-citrate complexes. researchgate.net Studies have shown that aqueous copper-citrate complexes react with manganese oxides like birnessite. This interaction leads to the dissolution of manganese and the oxidation of the citrate complex. mdpi.comresearchgate.net Research indicates that the presence of copper(II) plays a central role in the initial surface coordination with the manganese oxide. mdpi.comresearchgate.net This process can involve the partial adsorption of the copper-citrate complex onto the manganese oxide surface and the catalytic degradation of the organic ligand. mdpi.com

| Reactant | Initial Mn(II) Dissolution Rate (relative) | Reference |

| Cu(II) | Highest | mdpi.comresearchgate.net |

| Cu-Citrate (1:0.5) | High | mdpi.comresearchgate.net |

| Cu-Citrate (1:1 oxic) | Medium | mdpi.comresearchgate.net |

| Citrate | Low | mdpi.comresearchgate.net |

| Cu-Citrate (1:1 anoxic) | Lowest | mdpi.comresearchgate.net |

The mobility of copper in soil is intricately linked to its speciation, which is heavily influenced by the presence of organic ligands such as citrate. rsc.orgresearchgate.net Citric acid is a common exudate from plant roots and microbes, and it can form soluble chelates with copper, thereby potentially increasing its transport through the soil profile. mdpi.com The formation of these complexes can enhance the desorption of copper from soil particles, making it more mobile. rsc.org

Agronomic and Phytopathological Applications

Copper is an essential micronutrient for plant growth and development, playing a vital role in numerous physiological processes. It is a key component of various enzymes involved in photosynthesis, respiration, and the synthesis of proteins and carbohydrates. Copper also contributes to the formation of lignin (B12514952) in cell walls, which is essential for structural integrity, and is important for pollen viability and successful fertilization.

This compound serves as an effective source of this micronutrient in agricultural fertilizers. Its formulation as a citrate complex enhances the bioavailability of copper to plants. This is particularly advantageous in soils with high pH, where copper availability is often limited. Fertilizers containing copper citrate are designed to be highly soluble and readily absorbed by plants, allowing for quick correction of copper deficiencies. They can be applied to the soil, through foliar sprays, or via fertigation systems.

Table 2: Benefits of Copper Citrate as a Micronutrient Fertilizer

| Benefit | Description |

|---|---|

| High Bioavailability | The citrate complex facilitates the uptake of copper by plants. |

| Enhanced Plant Health | Supports critical enzyme activities and photosynthesis. |

| Versatile Application | Can be used for foliar, soil, and fertigation applications. |

| Corrects Deficiencies | Provides a quick and effective source of copper to prevent or treat deficiency symptoms like chlorosis and stunted growth. |

Copper compounds have a long history of use as fungicides and bactericides in agriculture. This compound has demonstrated significant potential as a plant protection agent due to its antimicrobial properties. In vitro studies have shown its efficacy in inhibiting the mycelial growth of various fungal pathogens and suppressing the growth of bacterial pathogens.

Research has indicated that this compound can be a promising fungicide and bactericide for controlling diseases in crops such as citrus and tomato. It has been shown to strongly suppress plant bacterial pathogens like Xanthomonas axonopodis, which causes citrus canker, and Ralstonia solanacearum, the cause of bacterial wilt in tomatoes. Its antifungal activity has been observed against Sclerotium rolfsii and Fusarium oxysporum. Furthermore, field trials have demonstrated high efficacy against significant grapevine pathogens such as Plasmopara viticola and Botrytis cinerea. The higher degree of dissociation of copper citrate compared to other copper compounds allows for its use at lower concentrations while maintaining its fungicidal effect.

Table 3: Antimicrobial Activity of this compound Against Plant Pathogens

| Pathogen | Type | Disease Caused | Efficacy |

|---|---|---|---|

| Xanthomonas axonopodis | Bacterium | Citrus Canker | Strong suppression observed. |

| Ralstonia solanacearum | Bacterium | Bacterial Wilt of Tomato | Strong suppression observed. |

| Clavibacter michiganensis | Bacterium | Bacterial Wilt and Canker of Tomato | Strong suppression observed. |

| Sclerotium rolfsii | Fungus | Southern Blight | Inhibition of mycelial growth (19-53%). |

| Fusarium oxysporum | Fungus | Fusarium Wilt | Inhibition of mycelial growth (19-53%). |

| Plasmopara viticola | Fungus | Grapevine Downy Mildew | High efficacy (87.4%) in field trials. |

| Botrytis cinerea | Fungus | Grey Mold | High efficacy (63.7%) in field trials. |

This compound has been identified as an effective chemical defoliant for nursery fruit stock production, which is a crucial practice to allow for the timely digging and storage of trees. The mechanism of defoliation is based on the phytotoxic effect of copper ions on the leaves, which leads to necrosis and subsequent leaf drop. This phytotoxicity is generally confined to the leaves and does not harm the buds of the fruit trees when applied at appropriate concentrations.

Studies conducted on apple and plum nursery stocks have shown that the efficacy of copper citrate as a defoliant is concentration-dependent. Higher concentrations generally result in a greater degree of defoliation. A stronger defoliation effect has been observed on plum stocks compared to apple stocks. For instance, at a 2.0% concentration, copper citrate achieved a defoliation degree ranging from 80.6% to 95.6% in apple stocks, while reaching 100% in plum stocks. The effectiveness of copper-based defoliants can also be influenced by weather conditions, with higher phytotoxicity observed in cold and humid weather.

Table 4: Defoliation Efficacy of this compound on Nursery Fruit Stocks

| Fruit Stock | Copper Citrate Concentration | Defoliation Degree (%) |

|---|---|---|

| Apple | 0.5% | 22.5 |

| Apple | 1.0% | 49.4 |

| Apple | 1.5% | 65.6 |

| Apple | 2.0% | 80.6 - 95.6 |

| Plum | 1.0% | 100 |

| Plum | 1.5% | 100 |

| Plum | 2.0% | 100 |

Exposure to copper, including from sources like this compound, elicits a range of cellular and physiological responses in plants. While essential in small amounts, excess copper can be toxic and interfere with numerous metabolic processes.

One of the primary effects of copper toxicity is the inhibition of photosynthesis. High concentrations of copper can lead to a decrease in chlorophyll (B73375) content, causing chlorosis or yellowing of the leaves. This is often due to structural damage to the thylakoid membranes within the chloroplasts and interference with chlorophyll organization. Copper stress can also induce oxidative stress by promoting the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and nucleic acids.

Plant roots are typically the first to be affected by high copper levels in the soil, which can inhibit root growth and development. This, in turn, can reduce the plant's ability to absorb water and other essential nutrients. However, plants have developed mechanisms to cope with copper stress. For instance, the application of citric acid has been shown to help alleviate copper toxicity in some plants by enhancing the production of proline and proteins, which can play a protective role.

Table 5: Cellular and Physiological Responses to Copper Exposure

| Physiological/Cellular Process | Response to Excess Copper |

|---|---|

| Photosynthesis | Inhibition, reduced net photosynthetic rate. |

| Chlorophyll Content | Decrease, leading to chlorosis. |

| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS). |

| Root Growth | Inhibition and damage to root morphology. |

| Nutrient Uptake | Reduced absorption of water and other nutrients. |

| Proline Accumulation | Increased in response to stress, can be enhanced by citric acid. |

In Vitro Biological System Interactions

Copper complexes, including this compound, exhibit a diverse range of biological activities in vitro. These activities stem from the ability of copper ions to interact with various biomolecules, leading to alterations in their structure and function. At a molecular level, copper complexes can directly interact with proteins and DNA. These interactions can lead to the cleavage and dysfunction of these macromolecules.

Another significant mechanism of action is the indirect effect mediated by the production of reactive oxygen species (ROS). The redox cycling of copper between its Cu(I) and Cu(II) oxidation states can catalyze the formation of highly reactive radicals, which then attack and degrade essential biomolecules. This ability to damage DNA is a key aspect of the cytotoxic activity observed in many copper complexes.

The antimicrobial properties of this compound have been well-documented in vitro against a variety of plant pathogens. Studies have demonstrated its ability to inhibit the growth of fungi and bacteria, showcasing its potential as a broad-spectrum antimicrobial agent in agricultural applications. For example, it has shown inhibitory effects on the mycelial growth of fungi such as Sclerotium rolfsii and Fusarium oxysporum and has been effective against bacteria like Xanthomonas axonopodis.

Table 6: Summary of In Vitro Biological Interactions of this compound

| Interaction Type | Mechanism/Effect | Target Biomolecules/Organisms |

|---|---|---|

| Macromolecule Interaction | Direct binding, leading to dysfunction and cleavage. | Proteins, DNA |

| Redox Cycling | Generation of Reactive Oxygen Species (ROS). | Cellular components (lipids, proteins, nucleic acids) |

| Antifungal Activity | Inhibition of mycelial growth. | Sclerotium rolfsii, Fusarium oxysporum, Plasmopara viticola, Botrytis cinerea |

| Antibacterial Activity | Suppression of bacterial growth. | Xanthomonas axonopodis, Ralstonia solanacearum, Clavibacter michiganensis |

Interaction with Nucleic Acids (e.g., DNA)

Copper(II) ions are known to interact with deoxyribonucleic acid (DNA), which can lead to significant structural and functional modifications. The binding of Cu(II) to DNA is concentration-dependent and can occur through several mechanisms. nih.gov Primarily, the cationic copper ion is attracted to the anionic phosphate (B84403) groups that form the backbone of the DNA double helix. nih.gov This initial electrostatic interaction can neutralize the negative charge of the phosphate backbone, potentially leading to a lengthening and conformational change in the DNA structure. nih.gov

Following the interaction with the phosphate backbone, copper(II) can subsequently bind directly to the nucleotide bases, showing a preference for guanine (B1146940) and cytosine. nih.govbiorxiv.org This binding to the bases competes with the hydrogen bonds that hold the two strands of the DNA helix together, which can induce unwinding of the double helix. nih.gov The interaction modes of copper complexes with DNA are diverse and can include non-covalent interactions such as groove binding (typically in the minor groove), intercalation between the base pairs, and external electrostatic binding. researchgate.netuniversityofgalway.ie

Spectroscopic studies, such as circular dichroism, have demonstrated that the addition of copper to DNA solutions leads to a decrease in the magnitude of characteristic spectral bands, indicating a loss of the canonical B-form conformation of DNA. nih.gov This alteration of the DNA structure can interfere with normal biological processes like replication and transcription. nih.gov The ability of copper to bind to and modify the structure of nucleic acids is a foundational aspect of its bioinorganic chemistry and a basis for its application in various biochemical studies. researchgate.net

Table 1: Summary of Copper(II) Interaction with DNA

| Interaction Site | Type of Binding | Consequence |

|---|---|---|

| Anionic Phosphate Backbone | Electrostatic | Neutralization of charge, DNA lengthening, conformational change. nih.gov |

| Guanine and Cytosine Bases | Covalent/Coordinate | Competition with hydrogen bonds, unwinding of the double helix. nih.govbiorxiv.org |

Interaction with Proteins (e.g., Human Serum Albumin, Bovine Serum Albumin)

Copper(II) ions and their complexes readily interact with proteins, particularly transport proteins like serum albumins. Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) are frequently used as model proteins to study these interactions due to their structural similarity and physiological importance. researchgate.net The binding of copper(II) to these proteins can induce significant conformational changes and alter their biological function.

Spectroscopic and calorimetric analyses have shown that the interaction between copper(II) and BSA is often driven by electrostatic forces and can lead to a static quenching of the protein's intrinsic fluorescence. nih.govnih.gov Thermodynamic studies indicate that these binding interactions can be endothermic and entropically driven. researchgate.netnih.gov

The binding of copper(II) complexes to serum albumins typically results in alterations to the secondary structure of the protein. nih.gov Techniques like circular dichroism have revealed a significant reduction in the α-helical content of BSA upon complexation with copper compounds. researchgate.netnih.gov The forces driving these interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.net The binding affinity can vary, with some studies suggesting weak-to-moderate binding strength for certain copper complexes with HSA. mdpi.com These interactions are crucial for understanding the transport and bioavailability of copper compounds within biological systems.

Table 2: Characteristics of Copper(II) Interaction with Serum Albumins

| Protein | Method of Study | Key Findings |

|---|---|---|

| Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy, Isothermal Titration Calorimetry, Circular Dichroism | Static fluorescence quenching; endothermic, entropy-driven binding; reduction in α-helical content. researchgate.netnih.govnih.gov |

Modulation of Enzyme Activity (e.g., Acid Phosphatase)

Copper(II) ions can act as important modulators of enzyme activity, in some cases serving as activators that enhance catalytic function. The effect of copper on acid phosphatase (APase), an enzyme crucial for the hydrolysis of organic phosphates, has been documented in various organisms.

In the yeast Yarrowia lipolytica, APase activity was observed to increase in response to rising concentrations of Cu(II) in the growth medium. nih.gov In vitro studies confirmed this stimulatory effect, with Cu(II) being the most effective among several divalent metal ions tested. nih.gov Similarly, copper has been shown to have an in vitro activating effect on the acid phosphatase from the green algae Pseudokirchneriella subcapitata. nih.gov The presence of Cu(II) led to a significant decrease in both the apparent Michaelis constant (Km) from 1.21 mM to 0.37 mM and the activation energy from 26.8 kJ mol⁻¹ to 13.6 kJ mol⁻¹, indicating a higher affinity of the enzyme for its substrate and an increased catalytic efficiency. nih.gov The dissociation constant for the binding of Cu(II) to the enzyme was determined to be 22.04 µM. nih.govresearchgate.net This activation suggests that copper binding induces a more favorable conformation for catalysis. Other enzymes, such as casein kinase 2, have also been identified as copper-regulated kinases, where direct binding of copper enhances their enzymatic activity. frontiersin.org

Table 3: Effect of Copper(II) on Acid Phosphatase Activity (Pseudokirchneriella subcapitata)

| Parameter | In the Absence of Cu(II) | In the Presence of 0.2 mM Cu(II) |

|---|---|---|

| Apparent Michaelis Constant (Km) | 1.21 mM nih.gov | 0.37 mM nih.gov |

In Vitro Antimicrobial and Antioxidant Activities

This compound has demonstrated notable antimicrobial properties in vitro against a range of plant pathogens. At a concentration of 1,000 ppm, it has been shown to inhibit the mycelial growth of the fungi Sclerotium rolfsii and Fusarium oxysporum, with control values ranging from 19% to 53% after two days of incubation. researchgate.net Furthermore, this compound strongly suppresses several plant bacterial pathogens, including Xanthomonas axonopodis, Ralstonia solanacearum, and Clavibacter michiganensis subsp. michiganensis. researchgate.net

The broader family of copper(II) complexes is well-regarded for significant antimicrobial and antioxidant activities. sapub.org For instance, certain copper(II) complexes derived from Schiff bases have exhibited significant antioxidant capacity, in some cases higher than the standard antioxidant Trolox. sapub.orgrsc.org These complexes also show potent antibacterial activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis, Listeria monocytogenes, Bacillus subtilis) and Gram-negative bacteria, as well as fungi like Candida albicans, with activities sometimes comparable to standard antibiotics such as tetracycline (B611298) and streptomycin. sapub.orgrsc.org The mechanism of antimicrobial action is often linked to the generation of reactive oxygen species (ROS) and interaction with cellular components like proteins and DNA. encyclopedia.pub

Table 4: In Vitro Antimicrobial Activity of this compound (1,000 ppm)

| Pathogen Type | Organism | Activity |

|---|---|---|

| Fungus | Sclerotium rolfsii | Mycelial growth inhibition (19-53%). researchgate.net |

| Fungus | Fusarium oxysporum | Mycelial growth inhibition (19-53%). researchgate.net |

| Bacterium | Xanthomonas axonopodis | Strong suppression. researchgate.net |

| Bacterium | Ralstonia solanacearum | Strong suppression. researchgate.net |

Advanced Analytical Methodologies for Copper Ii Speciation

Electrochemical Techniques for Labile and Free Copper(II) Determination

Electrochemical methods are widely employed for the direct determination of free or labile copper(II) ions, offering high sensitivity and selectivity.

Anodic Stripping Voltammetry (ASV)

Anodic Stripping Voltammetry (ASV) is a sensitive electrochemical technique used to determine trace metal concentrations, including copper(II) frontiersin.orgtandfonline.comnih.govscielo.br. It involves pre-concentrating the analyte onto an electrode surface by reduction, followed by stripping the metal back into solution via oxidation, generating a current proportional to the concentration. ASV has been instrumental in studying copper speciation in natural waters, particularly in identifying and quantifying copper-binding ligands and their complexation parameters frontiersin.orgnih.gov. For instance, studies have used ASV to determine apparent stability constants for copper-ligand complexes, with reported values for two ligand classes (L1 and L2) in estuarine waters ranging from log KCu,1 = 9.6 ± 0.2 to 10.8 ± 0.6 and log KCu,2 = 8.2 ± 0.3 to 9.0 ± 0.3 nih.gov. The method's sensitivity allows for the detection of copper at nanomolar levels, with a method detection limit of 1.3 nM reported for total copper in coastal waters tandfonline.com. Challenges in ASV, such as interference from surface-active substances in samples with high organic matter, have been addressed by adding nonionic surfactants like Triton-X-100 frontiersin.orgnih.gov.

Ion-Selective Electrodes (ISE)

Ion-Selective Electrodes (ISEs) are potentiometric sensors that measure the activity of specific ions in a solution, making them suitable for determining free copper(II) ion concentrations redalyc.orgchemrj.orgnih.govresearchgate.netpsu.edu. These electrodes, often based on neutral carriers embedded in a polymer matrix, exhibit near-Nernstian behavior over a wide concentration range redalyc.orgchemrj.org. For example, a copper(II)-selective PVC membrane electrode utilizing 1-furoyl-3,3-diethylthiourea as an ionophore demonstrated a slope of 29.34 ± 0.6 mV/decade and a practical detection limit (PDL) of 3.84 × 10-7 mol/L redalyc.org. Another study reported an electrode with a detection limit down to 7 × 10-7 M, a linear response range from 1.0 × 10-6 to 1.0 × 10-1 M, and effective operation within a pH range of 3 to 6 chemrj.org. ISEs are valuable for direct speciation analysis of free metal ions in various matrices, including low salinity and low ionic strength solutions, and can be used in autotitration setups for standardization and time-saving measurements researchgate.netpsu.edu. The optimal pH range for many Cu-ISEs is typically between 4.0 and 10.0, depending on the specific electrode design redalyc.orgresearchgate.netpsu.edu.

Hyphenated Techniques for Complex Speciation Analysis

Hyphenated techniques combine chromatographic separation with sensitive elemental detection, enabling the analysis of complex mixtures and the speciation of metals.